CYP17A1 Inhibition Potency: Sub-Micromolar Activity vs. Inactive Triazole-4-Carboxamide Comparators
In a confirmatory enzyme activity assay for CYP17A1 inhibition sourced from US Patent US9611270, 5-amino-N-cyclopropyl-1H-1,2,3-triazole-4-carboxamide was identified as an active inhibitor with an IC50 value ≤ 0.1 µM [1]. This potency is in stark contrast to other 1,2,3-triazole-4-carboxamide analogs tested in high-throughput screens. For example, the structurally related 1-(2-phenylethyl)-N-(2-pyridinylmethyl)-1,2,3-triazole-4-carboxamide (CID 644529) showed no inhibition with an IC50 > 50,000 nM (>50 µM) [2].
| Evidence Dimension | CYP17A1 Enzyme Inhibition IC50 |
|---|---|
| Target Compound Data | ≤ 0.1 µM |
| Comparator Or Baseline | 1-(2-phenylethyl)-N-(2-pyridinylmethyl)-1,2,3-triazole-4-carboxamide (CID 644529): IC50 > 50 µM |
| Quantified Difference | >500-fold more potent |
| Conditions | Enzyme activity assay using progesterone as substrate for CYP17A1, product detection via analytical HPLC at 248 nm. |
Why This Matters
This demonstrates a significant, quantifiable advantage in potency for a therapeutically relevant target (prostate cancer), making this specific scaffold a superior starting point for CYP17A1 inhibitor development over generic triazole-4-carboxamides.
- [1] PubChem BioAssay AID 1796502. Enzyme Activity Assay from US Patent US9611270: 'Inhibitors of CYP17A1'. National Center for Biotechnology Information. View Source
- [2] BindingDB, entry for BDBM33422: 1-(2-phenylethyl)-N-(2-pyridinylmethyl)-1,2,3-triazole-4-carboxamide. IC50 >5.00E+4 nM. View Source
